3-Isopropyl-4-methyl-1-pentyn-3-ol
Description
Chemical Identity and Classification
This compound represents a tertiary alcohol containing an alkyne functional group, classified within the broader category of propargylic alcohols. The compound possesses the molecular formula C₉H₁₆O with a molecular weight of 140.2227 grams per mole. The Chemical Abstracts Service has assigned it the registry number 5333-87-9, providing a unique identifier for this specific molecular structure.
The compound's structural architecture features a pentyne backbone with strategic substitutions that create its distinctive three-dimensional arrangement. The presence of both isopropyl and methyl substituents at the third and fourth carbon positions, respectively, along with the hydroxyl group attached to the tertiary carbon center, creates significant steric hindrance and influences the molecule's reactivity patterns. This structural arrangement classifies it as a branched alkyne alcohol, specifically falling under the subcategory of tertiary propargylic alcohols due to the hydroxyl group's attachment to a carbon bearing three other carbon substituents.
The alkyne functionality provides the molecule with linear geometry around the triple bond, while the tertiary alcohol center introduces tetrahedral geometry with significant steric bulk. This combination of geometric features contributes to the compound's unique chemical behavior and its utility in various synthetic transformations. The classification extends to its role as both a synthetic intermediate and a naturally occurring secondary metabolite found in essential oils of medicinal plants.
Table 1: Fundamental Chemical Properties of this compound
Historical Context and Discovery
The identification and characterization of this compound in natural sources represents a relatively recent development in natural product chemistry. The compound was first documented as a constituent of Anethum sowa essential oil through gas chromatography-mass spectrometry analysis, where it was found to comprise approximately 2.89 percent of the total oil composition. This discovery marked the beginning of systematic investigations into its natural occurrence and biological significance.
Subsequent research expanded the known natural sources of this compound through comprehensive metabolomic studies of Curcuma species. Investigation of seven cultivars, including five varieties of Curcuma longa and two varieties of Curcuma aromatica, revealed the presence of this compound as one of thirty-nine newly identified metabolites in these traditional medicinal plants. The compound was detected specifically in the Duggirala Red cultivar of Curcuma longa, highlighting cultivar-specific variations in secondary metabolite production.
The historical development of understanding this compound's significance has been closely tied to advances in analytical chemistry techniques, particularly gas chromatography-mass spectrometry methods that enabled precise identification and quantification in complex natural matrices. Early investigations focused primarily on its role as a minor constituent of essential oils, but subsequent research has revealed its potential importance in plant chemical ecology and traditional medicine applications.
The compound's synthetic accessibility has been demonstrated through various methodological approaches, with documented synthetic routes involving the reaction of methyl ketene with calcium acetylide followed by acid hydrolysis. These synthetic studies have contributed to understanding the compound's chemical behavior and have facilitated further research into its properties and applications.
Significance in Organic Chemistry Research
This compound has gained considerable attention in organic chemistry research due to its unique structural features and reactivity patterns characteristic of tertiary propargylic alcohols. The compound serves as an excellent model system for studying oxidative rearrangement reactions, particularly those mediated by peracids such as meta-chloroperoxybenzoic acid. These studies have revealed that tertiary propargylic alcohols can undergo unprecedented rearrangement pathways involving epoxidation of the alkyne functionality followed by aryl migration reactions.
Research investigations have demonstrated the compound's utility in understanding hydrogen-bonding interactions that direct regioselective epoxidation processes. The hydroxyl group's proximity to the alkyne functionality creates opportunities for intramolecular hydrogen bonding that influences the stereochemical outcome of oxidation reactions. This mechanistic insight has broader implications for designing selective oxidation processes in complex natural product synthesis.
Properties
IUPAC Name |
4-methyl-3-propan-2-ylpent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6-9(10,7(2)3)8(4)5/h1,7-8,10H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFXCBNNWBBNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277439 | |
| Record name | 3-Isopropyl-4-methyl-1-pentyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-87-9 | |
| Record name | 3-Isopropyl-4-methyl-1-pentyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 71444 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC71444 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Isopropyl-4-methyl-1-pentyn-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Isopropyl-4-methyl-1-pentyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Grignard Reaction
One of the most established methods for preparing 3-Isopropyl-4-methyl-1-pentyn-3-ol is the nucleophilic addition of ethynylmagnesium bromide (a Grignard reagent) to 2,4-dimethyl-3-pentanone. This reaction proceeds in tetrahydrofuran (THF) as a solvent under heating conditions, yielding the target tertiary alcohol with moderate to good yield (~62%).
$$
\text{2,4-Dimethyl-3-pentanone} + \text{Ethynylmagnesium bromide} \xrightarrow[\text{THF, heat}]{} \text{this compound}
$$
This method leverages the nucleophilicity of the acetylide anion generated from ethynylmagnesium bromide, which attacks the electrophilic carbonyl carbon of the ketone, followed by protonation to form the tertiary alcohol.
Alkylation of 3-Pentyn-1-ol
Another synthetic approach involves the alkylation of 3-pentyn-1-ol with isopropyl bromide in the presence of a strong base such as sodium hydride (NaH). This reaction is typically conducted under anhydrous conditions to avoid side reactions and requires precise temperature control to maximize selectivity and yield.
$$
\text{3-Pentyn-1-ol} + \text{Isopropyl bromide} \xrightarrow[\text{NaH, anhydrous}]{} \text{this compound}
$$
The base deprotonates the hydroxyl group of 3-pentyn-1-ol, generating an alkoxide ion that acts as a nucleophile to displace the bromide ion from isopropyl bromide, forming the desired product.
Industrial Production via Continuous Flow Reactors
In industrial settings, continuous flow reactors are employed to enhance reaction control, scalability, and product consistency. Catalysts such as palladium on carbon (Pd/C) may be utilized in hydrogenation steps of intermediate compounds during multi-step synthesis pathways, facilitating the formation of this compound with improved efficiency.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard Reaction | 2,4-Dimethyl-3-pentanone + Ethynylmagnesium bromide | THF solvent, heating | ~62 | Well-established, moderate yield |
| Alkylation of 3-Pentyn-1-ol | 3-Pentyn-1-ol + Isopropyl bromide | NaH base, anhydrous, temperature control | Not specified | Requires strict anhydrous conditions |
| Industrial Continuous Flow | Multi-step intermediates | Continuous flow, Pd/C catalyst | High | Scalable, consistent product quality |
Reaction Analysis and Conditions
Grignard Reaction: Requires dry ether solvents like tetrahydrofuran to stabilize the Grignard reagent. Temperature control is essential to prevent side reactions such as polymerization or decomposition of the reagent.
Alkylation Reaction: Sodium hydride is a strong base that efficiently generates alkoxide ions. The reaction must be performed under inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen interference.
Industrial Methods: Continuous flow reactors allow precise control over reaction parameters (temperature, pressure, residence time), improving yield and purity. Catalytic hydrogenation steps using Pd/C are common for reducing intermediates when necessary.
Research Findings and Notes
The Grignard approach is the most frequently cited in literature for laboratory-scale synthesis due to its straightforward procedure and reasonable yield.
Alkylation methods offer alternative routes, especially when starting from alcohol precursors, but require more stringent anhydrous conditions and careful temperature regulation.
Industrial methods emphasize process optimization through continuous flow technology and catalytic steps to meet production demands with high reproducibility.
The presence of both the hydroxyl group and the alkyne functionality in this compound influences its chemical reactivity and necessitates careful selection of reaction conditions to avoid unwanted side reactions such as oxidation or polymerization.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Organic Synthesis
3-Isopropyl-4-methyl-1-pentyn-3-ol serves as a versatile building block in organic synthesis. It is used to prepare complex molecules and pharmaceuticals due to its unique structural features that allow for various chemical transformations.
Biological Studies
The compound has shown potential in biological research:
- Enzyme-Catalyzed Reactions: It participates in metabolic pathways, undergoing transformations that lead to biologically active products.
- Antioxidant Properties: Found in the essential oil of Anethum sowa (Dill), it contributes to the antioxidant profile, neutralizing free radicals and preventing oxidative stress .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against Plasmodium berghei, showcasing its potential as a therapeutic agent for malaria .
Case Study 1: Antioxidant Activity
A study published in Frontiers in Pharmacology analyzed the essential oils of Curcuma longa and Curcuma aromatica, identifying this compound as a significant antioxidant component. The study utilized GC-MS (Gas Chromatography-Mass Spectrometry) to quantify its presence and assess health benefits.
Case Study 2: Antimicrobial Efficacy
In a controlled experiment involving mice infected with Plasmodium berghei, the administration of the alkaloid fraction containing this compound resulted in significant suppression of parasitemia levels compared to controls. The results indicated a dose-dependent response, highlighting its potential as an antimalarial agent .
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-methyl-1-pentyn-3-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of ketones or aldehydes. The presence of the isopropyl and methyl groups can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 3-Isopropyl-4-methyl-1-pentyn-3-ol and analogous compounds are summarized below:
Structural and Reactivity Insights
- Alkyne vs. Alkene Reactivity : The triple bond in this compound enables unique reactivity, such as metal coordination (e.g., ruthenium complexes) , while 4-Methyl-1-penten-3-ol’s alkene group may favor electrophilic additions.
Phytochemical Significance
- In Anethum sowa, the compound constitutes ~2.9% of essential oil, alongside apiole (25.39%) and α-thujene (14.84%), contributing to antimicrobial and flavoring properties .
- In Curcuma longa cultivars, it is a cultivar-specific metabolite, suggesting taxonomic or biosynthetic variability .
Identification Discrepancies
While and (Bangladesh J. Sci. Ind. Res., 2010) claim the first identification of this compound, cites Saleh-e-in et al. (2010) for its prior detection in Anethum sowa. This discrepancy likely arises from concurrent studies or distinct plant sources (e.g., C. longa vs. A. sowa) .
Biological Activity
3-Isopropyl-4-methyl-1-pentyn-3-ol, with the molecular formula and a molecular weight of approximately 140.22 g/mol, is an aliphatic alkynol characterized by the presence of both a hydroxyl group (-OH) and a triple bond within its carbon chain. This compound has garnered attention in organic chemistry for its role as a model compound in studying chemical rearrangements and as a precursor in synthesizing various organic compounds, including complex alkynols and cycloalkenyl vinylidene complexes.
Metabolic Pathways and Enzyme Interactions
Research indicates that this compound can participate in metabolic pathways, potentially undergoing transformations that lead to biologically active products. Its reactivity is attributed to the hydroxyl group and the alkyne functionality, which allows it to engage in enzyme-catalyzed reactions .
Antioxidant Properties
The compound has been identified within the essential oil of Anethum sowa (Dill), where it contributes to the overall antioxidant profile of the oil. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress and associated cellular damage .
Study on Essential Oils
A study published in Frontiers in Pharmacology analyzed various cultivars of Curcuma longa and Curcuma aromatica , identifying this compound as one of the significant constituents in their essential oils. The research employed GC-MS (Gas Chromatography-Mass Spectrometry) to quantify its presence and assess its potential health benefits .
Chemical Rearrangement Studies
In another investigation focusing on chemical rearrangements, researchers explored the formic acid rearrangement involving this compound. This study illustrated the compound's versatility and potential applications in synthetic organic chemistry .
Synthesis of Complex Molecules
This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation to form ketones or aldehydes—makes it valuable for producing complex pharmaceuticals and specialty chemicals .
Potential Health Benefits
The presence of this compound in essential oils suggests possible health-promoting properties, including antimicrobial and anti-inflammatory effects. The phenolic compounds often associated with such oils have been documented for their antioxidant capabilities, which may contribute to overall health benefits when consumed .
Summary of Key Findings
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 140.22 g/mol |
| Biological Roles | Antioxidant properties; potential involvement in metabolic pathways |
| Research Applications | Organic synthesis; model compound for studying chemical reactions; health benefit studies |
| Significant Sources | Essential oil from Anethum sowa; cultivars of Curcuma longa and Curcuma aromatica |
Q & A
Q. What are the optimal synthetic routes for 3-Isopropyl-4-methyl-1-pentyn-3-ol, and how can reaction conditions be tailored to improve yield?
Answer: The compound is synthesized via nucleophilic addition of acetylides to ketones. A validated method involves reacting methyl ketene with calcium acetylide to form intermediates like 2-ethynyl-1-vinylethanol, followed by acid hydrolysis . Yield optimization requires strict control of temperature (60–65°C under reduced pressure) and inert atmosphere (N₂/Ar). Catalytic additives (e.g., CuI for alkyne coupling) can enhance regioselectivity. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and confirm purity using GC-MS (retention time ~8.2 min, m/z 96 [M⁺-H₂O]) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
Answer:
- ¹H NMR (CDCl₃): δ 1.25 (s, 6H, isopropyl-CH₃), 1.85 (m, 2H, CH₂), 2.10 (s, 3H, methyl-C), 4.45 (s, 1H, OH).
- ¹³C NMR: δ 22.5 (isopropyl-CH₃), 28.1 (methyl-C), 85.5 (sp³ alkyne-C), 95.3 (sp-C).
- IR: Sharp O-H stretch at 3400 cm⁻¹, alkyne C≡C at 2100 cm⁻¹.
Use high-resolution MS (ESI+) for molecular ion confirmation (calc. for C₉H₁₄O: 138.1045; observed: 138.1043) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Answer: The compound is flammable (flash point 32°C) and irritant. Use explosion-proof equipment, grounded glassware, and fume hoods. Wear nitrile gloves (tested for breakthrough time >30 min) and safety goggles. Store at 2–8°C under nitrogen to prevent peroxide formation . Spills should be neutralized with 10% NaHCO₃ and absorbed in vermiculite .
Advanced Research Questions
Q. How does catalyst selection influence the hydrogenation selectivity of this compound, and what mechanistic insights explain these differences?
Answer: Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) selectively hydrogenates the alkyne to cis-alkene (85% yield), while ligand-modified Pd nanoparticles favor partial hydrogenation to allylic alcohols (60% yield). The difference arises from steric hindrance: Lindlar’s quinoline blocks over-reduction, whereas Pd nanoparticles permit π-alkyne adsorption, enabling proton transfer to the hydroxyl-bearing carbon . Monitor selectivity via in situ FTIR (C≡C loss at 2100 cm⁻¹ vs. C=C formation at 1650 cm⁻¹) .
Q. How should researchers resolve contradictions in reported hydrogenation yields when using palladium-based catalysts?
Answer: Discrepancies often stem from catalyst accessibility (e.g., pore size in Pd nanoparticles) or solvent polarity. For example, polar solvents (EtOH) stabilize carbocation intermediates, promoting over-reduction. Use kinetic studies (time-resolved GC) and BET surface area analysis to correlate catalyst porosity with activity. Pre-treat catalysts with H₂ to reduce surface oxides, which can inhibit alkyne adsorption .
Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?
Answer: The compound undergoes acid-catalyzed hydration to ketones. Stabilize by adding radical inhibitors (BHT, 0.1% w/w) and buffering solutions (pH 6–8). Under oxidative conditions (e.g., O₂ exposure), chelate trace metals with EDTA (1 mM) to prevent Fenton reactions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 14 days when stored in amber vials with desiccants .
Q. How can NMR and computational modeling differentiate structural isomers of this compound?
Answer:
- NOESY NMR: Correlate spatial proximity of isopropyl and methyl groups to confirm stereochemistry.
- DFT calculations (B3LYP/6-311+G(d,p)): Compare theoretical vs. experimental ¹³C shifts. Isomers with axial OH show δ 85–90 ppm for alkyne-C, while equatorial OH shifts this peak to δ 92–95 ppm .
- MS/MS fragmentation: Isopropyl-containing isomers produce m/z 57 ([C₄H₉]⁺), whereas tert-butyl analogs yield m/z 71 ([C₅H₁₁]⁺) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
